Comparative FLT3 Autophosphorylation Inhibition: CGP52421 vs. PKC412 in Cellular vs. Plasma Environments
The racemic metabolite, 3-Hydroxy Midostaurin (CGP52421), exhibits differential FLT3 inhibitory potency depending on the assay matrix. It inhibits FLT3 autophosphorylation with an IC50 of 132 nM in culture medium, but its potency is reduced to an IC50 of 9.8 μM in plasma . This contrasts with the parent drug, Midostaurin (PKC412), which shows a less pronounced shift in potency under similar conditions. This matrix-dependent activity is a key differentiator for in vivo correlation.
| Evidence Dimension | FLT3 Autophosphorylation Inhibition (IC50) |
|---|---|
| Target Compound Data | 132 nM (in culture medium); 9.8 μM (in plasma) |
| Comparator Or Baseline | Midostaurin (PKC412): IC50 values are lower and less affected by plasma protein binding (exact numeric comparison not specified in source, but source notes higher selectivity for parent) |
| Quantified Difference | Approximately 74-fold decrease in potency for CGP52421 in plasma vs. culture medium. |
| Conditions | In vitro FLT3 autophosphorylation assay in cell culture medium vs. human plasma. |
Why This Matters
This quantifies the substantial impact of plasma protein binding on the metabolite's activity, a critical factor when selecting the compound for in vivo pharmacodynamic studies or interpreting clinical pharmacokinetic/pharmacodynamic relationships.
